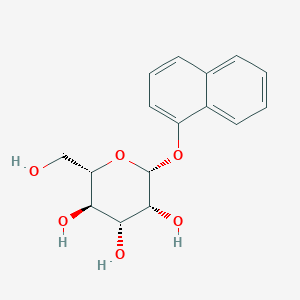
1-萘基 β-D-甘露吡喃糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthyl b-D-mannopyranoside is a chemical compound that belongs to the class of glycosides, where a sugar molecule is bonded to a non-carbohydrate moiety In this case, the sugar component is beta-L-mannopyranoside, and the non-carbohydrate moiety is naphthalen-1-yl
科学研究应用
1-Naphthyl b-D-mannopyranoside has several applications in scientific research:
Chemistry: It is used as a substrate in enzyme assays to study the activity of glycosidases and other carbohydrate-metabolizing enzymes.
Biology: The compound is utilized in biochemical studies to investigate the metabolism of mannose-containing molecules.
Medicine: It serves as a tool in drug discovery and development, aiding in the identification of potential therapeutic targets for diseases related to altered mannose metabolism.
Industry: 1-Naphthyl b-D-mannopyranoside is employed in the synthesis of novel glycoside derivatives with potential pharmaceutical applications.
作用机制
Target of Action
The primary targets of 1-Naphthyl b-D-mannopyranoside are enzymes such as alkaline phosphatase and esterase . These enzymes play a crucial role in various biochemical reactions within the body.
Mode of Action
1-Naphthyl b-D-mannopyranoside interacts with its target enzymes by serving as a fluorescent chemiluminescent substrate . This interaction results in the detection of the enzymes, which is crucial in various biochemical assays.
Biochemical Pathways
1-Naphthyl b-D-mannopyranoside affects the biochemical pathways involving glucose and fructose . As an enzyme substrate, it is used in chemical assays for the direct determination of these sugars .
Result of Action
The molecular and cellular effects of 1-Naphthyl b-D-mannopyranoside’s action primarily involve the detection of specific enzymes and the determination of glucose and fructose levels . It has also been shown to be an effective bioluminescence substrate for the firefly luciferase system .
生化分析
Biochemical Properties
1-Naphthyl b-D-mannopyranoside is a fluorescent chemiluminescent substrate that can be used in the detection of alkaline phosphatase, esterase, and other enzymes . It interacts with these enzymes, serving as a substrate in chemical assays for direct determination of glucose and fructose .
Cellular Effects
The cellular effects of 1-Naphthyl b-D-mannopyranoside are not fully understood. It is known that the compound can be used in the detection of various enzymes, suggesting that it may influence cellular processes related to these enzymes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl b-D-mannopyranoside typically involves the glycosylation of naphthalen-1-ol with beta-L-mannopyranosyl chloride. The reaction is usually carried out in the presence of a suitable catalyst, such as silver oxide or a Lewis acid, under anhydrous conditions to promote the formation of the glycosidic bond.
Industrial Production Methods: In an industrial setting, the production of 1-Naphthyl b-D-mannopyranoside may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product.
Types of Reactions:
Oxidation: 1-Naphthyl b-D-mannopyranoside can undergo oxidation reactions, where the naphthalene ring is oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the naphthalene ring is partially hydrogenated.
Substitution: Substitution reactions can occur at the naphthalene ring, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro-naphthalen-1-yl beta-L-mannopyranoside.
Substitution: Halogenated or alkylated derivatives of 1-Naphthyl b-D-mannopyranoside.
相似化合物的比较
Naphthalen-1-yl alpha-D-mannopyranoside: Similar structure but with an alpha-glycosidic linkage.
Naphthalen-2-yl beta-L-mannopyranoside: Similar structure but with the naphthalene moiety attached at the 2-position.
Naphthalen-1-yl beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of mannose.
Uniqueness: 1-Naphthyl b-D-mannopyranoside is unique due to its specific beta-L-mannopyranoside linkage, which imparts distinct biochemical properties and enzyme interactions compared to its alpha or D-glucose counterparts. This uniqueness makes it particularly useful in studies focused on mannose metabolism and glycosidase inhibition.
属性
IUPAC Name |
(2S,3R,4R,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOQMBKGUKOIZ-RBZJEDDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426954 |
Source


|
| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84297-22-3 |
Source


|
| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
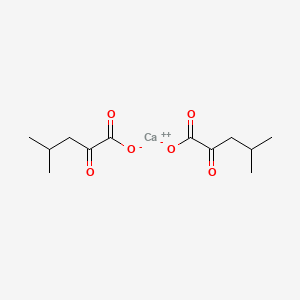
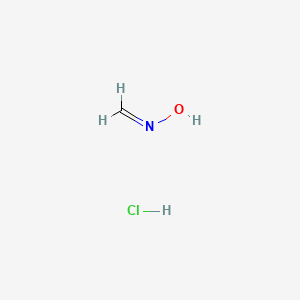
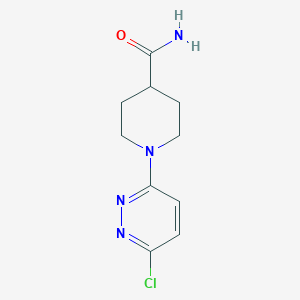
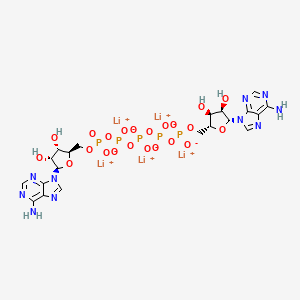



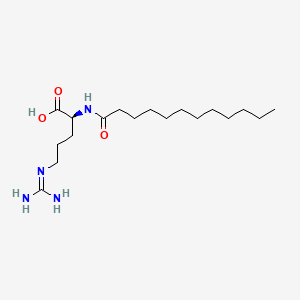
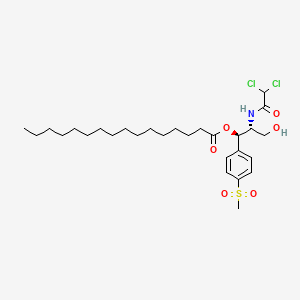


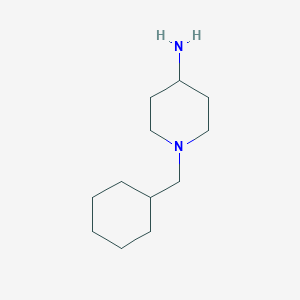

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)
